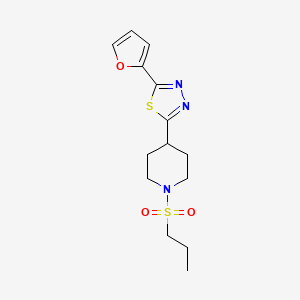

2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c1-2-10-22(18,19)17-7-5-11(6-8-17)13-15-16-14(21-13)12-4-3-9-20-12/h3-4,9,11H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXLRDOBKRTNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a furfural derivative.

Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

Oxidation: Products may include furanones or other oxygenated derivatives.

Reduction: Products may include dihydrothiadiazoles.

Substitution: Products will vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Properties : Research indicates that compounds featuring thiadiazole and furan rings exhibit significant antimicrobial activity. 2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has been explored for its potential to interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of these targets.

- Anticancer Activity : The compound's structural features suggest it may possess anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neuropharmacological Research : The piperidine component of the compound suggests potential applications in central nervous system disorders. It may serve as a scaffold for developing drugs targeting neurotransmitter systems.

The biological activities associated with this compound include:

- Antioxidant Effects : Compounds containing thiadiazole rings have been reported to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase activity, making it a candidate for Alzheimer's disease treatment by enhancing cholinergic transmission .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The synthesis begins with the preparation of furan and thiadiazole intermediates.

- Coupling Reactions : These intermediates are coupled under controlled conditions to form the final product.

- Optimization Techniques : Industrial production may utilize continuous flow reactors to enhance yield and purity.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of novel thiadiazoles with demonstrated antimicrobial activity against various pathogens .

- Another research article discussed the potential neuroprotective effects of thiadiazole derivatives in models of neurodegeneration .

Wirkmechanismus

The mechanism of action of 2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

- 2-(Furan-2-yl)-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Uniqueness

The uniqueness of 2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a complex organic compound notable for its potential biological activities. This compound features a furan ring, a thiadiazole moiety, and a piperidine derivative, which collectively suggest promising applications in medicinal chemistry. Its molecular formula is C12H13N3O4S2, with a molecular weight of 327.4 g/mol. The unique arrangement of these functional groups allows for diverse chemical interactions, making it a focus of recent research in drug development.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and furan rings exhibit significant antimicrobial activity . In particular, this compound has shown effectiveness against various microbial strains. Studies have demonstrated its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound revealed that it exhibited moderate to significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics such as streptomycin and fluconazole.

| Microbial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 30 |

| Escherichia coli | 64 | 50 |

| Candida albicans | 42 | 24 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the thiadiazole ring is crucial for its antimicrobial properties. A systematic SAR analysis has shown that modifications to the piperidine and furan moieties can enhance or diminish activity. For instance, substitution at specific positions on the thiadiazole ring significantly affects potency.

Key Findings from SAR Analysis

- Substituent Effects : Compounds with electron-withdrawing groups on the furan ring exhibited increased antimicrobial activity.

- Positioning of Functional Groups : The spatial arrangement of the sulfonamide group relative to the thiadiazole core was found to influence binding affinity to microbial targets.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity . Preliminary studies involving molecular docking simulations indicate that it may effectively bind to cancer-related targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

Case Study: Anticancer Potential

In vitro studies have demonstrated that derivatives of thiadiazole compounds show significant anticancer effects comparable to established chemotherapeutics like Cisplatin. The binding interactions observed in molecular docking studies suggest that modifications in the side chains could enhance efficacy against various cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| 2-(Furan-2-yl)-5-(1-(propylsulfonyl)... | Moderate Anticancer | |

| 5-Furan-2-yl[1,3,4]oxadiazole | Antimicrobial |

The mechanism through which this compound exerts its biological effects likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors related to cancer and infection processes.

- Signal Transduction Interference : By interfering with cellular signaling pathways, this compound can alter cell survival and growth dynamics.

Q & A

Q. What are the standard synthetic protocols for 1,3,4-thiadiazole derivatives, and how can they be adapted for the target compound?

The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions starting from thiosemicarbazides or hydrazine derivatives. For example:

- Hydrazonoyl chloride route : Reacting hydrazonoyl bromides (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) with thiosemicarbazides in ethanol under reflux yields thiadiazole cores .

- POCl3-mediated cyclization : Using phosphorus oxychloride (POCl3) at 90°C with carboxylic acid derivatives (e.g., 4-phenyl butyric acid) and thiosemicarbazides produces substituted thiadiazoles, followed by pH adjustment for precipitation .

For the target compound, introduce the propylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions post-thiadiazole core formation. Optimize solvent (e.g., glacial acetic acid for reflux) and stoichiometry to improve yield .

Q. Which analytical methods are critical for confirming the structure and purity of the synthesized compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substituent integration and electronic environments (e.g., furan protons at δ 6.3–7.2 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₄H₁₆N₃O₃S₂) and fragmentation patterns .

- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S/O values .

Q. How can researchers design preliminary biological assays to evaluate the compound’s activity?

- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., B. mycoides), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .

- Cytotoxicity assays : Test viability in cancer cell lines (e.g., non-small lung carcinoma) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Modify substituents :

- Piperidine substitution : Introduce methyl or fluorine groups at the piperidine 4-position to improve receptor binding (e.g., 5-HT4 or kinase targets) .

- Use QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to predict enhancements .

Q. What strategies resolve contradictions in synthetic yields or biological data across studies?

- Reaction condition analysis : Compare solvent polarity (e.g., DMSO vs. ethanol), temperature, and catalyst use. For example, POCl3-mediated reactions may yield higher purity than acetic acid routes but require stringent pH control .

- Biological assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified C. albicans SC5314) and normalized inoculum sizes to minimize variability .

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Target identification : Dock the compound into binding sites of enzymes (e.g., C. albicans lanosterol 14α-demethylase) or receptors (e.g., 5-HT4) using AutoDock Vina. Prioritize targets with binding energies ≤ −8.0 kcal/mol .

- Validate docking results : Compare with experimental data (e.g., ERK pathway inhibition in lung cancer cells) to confirm relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.